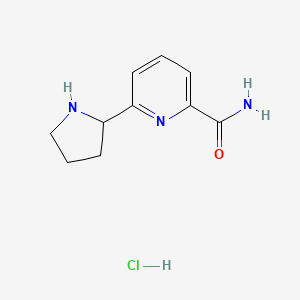6-(Pyrrolidin-2-yl)picolinamide hydrochloride
CAS No.: 1361116-03-1
Cat. No.: VC2714603
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1361116-03-1 |
|---|---|
| Molecular Formula | C10H14ClN3O |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H |
| Standard InChI Key | KYNFSMURVCMEPV-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl |
| Canonical SMILES | C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl |
Introduction
Chemical Structure and Properties
6-(Pyrrolidin-2-yl)picolinamide hydrochloride consists of a picolinamide (pyridine-2-carboxamide) core with a pyrrolidin-2-yl substituent at the 6-position of the pyridine ring. The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents and stability in formulations.
Basic Chemical Information
The fundamental chemical properties of 6-(Pyrrolidin-2-yl)picolinamide hydrochloride are summarized in Table 1.
Table 1: Chemical Properties of 6-(Pyrrolidin-2-yl)picolinamide Hydrochloride
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄ClN₃O |
| Molecular Weight | 227.69 g/mol |
| CAS Number | 1361116-03-1 |
| IUPAC Name | 6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride |
| Standard Purity | Minimum 95% |
| Parent Compound | 6-Pyrrolidin-2-ylpyridine-2-carboxamide (CID 66509254) |
Structural Identifiers
The compound can be identified through various chemical notation systems as shown in Table 2.
Table 2: Structural Identifiers of 6-(Pyrrolidin-2-yl)picolinamide Hydrochloride
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H |
| InChIKey | KYNFSMURVCMEPV-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl |
Structural Characteristics
The compound features several key structural elements that contribute to its chemical behavior:
-
A pyridine ring with an amide group at the 2-position
-
A pyrrolidine ring attached at the 2-position to the 6-position of the pyridine
-
A salt form with hydrochloride, which affects its solubility and stability
-
Multiple nitrogen atoms that can serve as hydrogen bond acceptors
-
An amide group that can function as both hydrogen bond donor and acceptor
Chemical Reactivity and Stability
Based on its structure, 6-(Pyrrolidin-2-yl)picolinamide hydrochloride likely exhibits the following chemical behaviors:
Stability Considerations
The compound's stability is influenced by several factors:
-
Protection from moisture is likely necessary during storage
-
The hydrochloride salt form typically improves shelf stability
-
The compound would be expected to have reasonable thermal stability under normal conditions
-
Prolonged exposure to strong oxidizing agents should be avoided
Comparison with Related Compounds
To better understand 6-(Pyrrolidin-2-yl)picolinamide hydrochloride in context, it's useful to compare it with structurally related compounds.
Table 4: Structural Comparison with Related Compounds
Structure-Activity Relationships
The positioning of the pyrrolidine ring and the nature of the functional groups significantly impact the properties of these compounds:
-
The position of the pyrrolidine attachment (1-position vs. 2-position) affects the compound's conformational preferences
-
The presence of an amide vs. amine or imidamide group influences hydrogen bonding patterns
-
These structural differences likely translate to different binding profiles with potential biological targets
Analytical Considerations
For researchers working with this compound, several analytical approaches would be appropriate:
Identification Methods
-
Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the pyridine and pyrrolidine rings
-
Mass spectrometry would be expected to show a molecular ion peak corresponding to the parent compound (minus HCl)
-
Infrared spectroscopy would reveal characteristic bands for the amide group
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume